N-Benzyloxy-4-methyl-benzenesulfonamide
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Overview
Description
N-Benzyloxy-4-methyl-benzenesulfonamide is an organic compound with the molecular formula C14H15NO3S and a molecular weight of 277.345 g/mol . This compound is part of the benzenesulfonamide family, which is characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxy-4-methyl-benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with benzyloxyamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or sodium hydroxide is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-Benzyloxy-4-methyl-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
N-Benzyloxy-4-methyl-benzenesulfonamide is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or pathways.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyloxy-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also affect cellular pathways by altering the function of key proteins or signaling molecules .
Comparison with Similar Compounds
Similar Compounds
- N-allyl-4-methyl-benzenesulfonamide
- N,4-dimethyl-N-phenylbenzenesulfonamide
- 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide
Uniqueness
N-Benzyloxy-4-methyl-benzenesulfonamide is unique due to its benzyloxy group, which imparts distinct chemical properties and reactivity compared to other benzenesulfonamides. This uniqueness makes it valuable in specific research applications where these properties are advantageous .
Properties
CAS No. |
1576-39-2 |
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Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
4-methyl-N-phenylmethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-12-7-9-14(10-8-12)19(16,17)15-18-11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |
InChI Key |
BIVFBEGRHVKMIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NOCC2=CC=CC=C2 |
Origin of Product |
United States |
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